molecular formula C19H18ClN3O3 B283641 (4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one

(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one

Cat. No. B283641
M. Wt: 371.8 g/mol
InChI Key: CWTPINNRNKBDHV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one is a chemical compound with potential applications in scientific research. This compound is also known as CLP and is a pyrazolone derivative. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of enzymes involved in cancer cell growth and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one has biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce oxidative stress. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one has several advantages for lab experiments. The compound is easy to synthesize and has shown promising results in inhibiting the growth of cancer cells and reducing oxidative stress. However, the limitations of the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one. These include further studies to understand the mechanism of action of the compound, its potential applications in other diseases, and the development of more effective derivatives of the compound. Additionally, studies could focus on the potential toxicity of the compound and ways to mitigate any adverse effects.

Synthesis Methods

The synthesis of (4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one has been reported in various studies. One of the methods involves the reaction of 4-chloro-3-methoxybenzaldehyde with 4-hydroxy-2-methylaniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one to obtain the final product.

Scientific Research Applications

(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one has potential applications in scientific research. The compound has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antioxidant activity and has shown potential in reducing oxidative stress.

properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C19H18ClN3O3/c1-11-8-14(24)5-7-17(11)21-10-15-12(2)22-23(19(15)25)13-4-6-16(20)18(9-13)26-3/h4-10,21,24H,1-3H3/b15-10-

InChI Key

CWTPINNRNKBDHV-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C\2/C(=NN(C2=O)C3=CC(=C(C=C3)Cl)OC)C

SMILES

CC1=C(C=CC(=C1)O)NC=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)OC)C

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)OC)C

Origin of Product

United States

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